molecular formula C3H7FO2P+ B14137340 (2-Fluoroethoxy)(methyl)oxophosphanium CAS No. 88865-98-9

(2-Fluoroethoxy)(methyl)oxophosphanium

Cat. No.: B14137340
CAS No.: 88865-98-9
M. Wt: 125.06 g/mol
InChI Key: QWBRWPWVXUXIHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Fluoroethoxy)(methyl)oxophosphanium is a chemical compound with the molecular formula C3H8FOP It is known for its unique structure, which includes a fluoroethoxy group and a methyl group attached to an oxophosphanium core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluoroethoxy)(methyl)oxophosphanium typically involves the reaction of fluoroethanol with a methylphosphonic dichloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems allows for better control over reaction parameters, leading to more efficient production processes.

Chemical Reactions Analysis

Types of Reactions

(2-Fluoroethoxy)(methyl)oxophosphanium undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

    Reduction: Reduction reactions can convert the oxophosphanium group to a phosphine group.

    Substitution: The fluoroethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction results in phosphines. Substitution reactions can produce a variety of derivatives depending on the nucleophile employed.

Scientific Research Applications

(2-Fluoroethoxy)(methyl)oxophosphanium has several applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2-Fluoroethoxy)(methyl)oxophosphanium involves its interaction with specific molecular targets and pathways. The fluoroethoxy group can participate in hydrogen bonding and other non-covalent interactions, while the oxophosphanium core can engage in coordination chemistry with metal ions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2-Chloroethoxy)(methyl)oxophosphanium
  • (2-Bromoethoxy)(methyl)oxophosphanium
  • (2-Iodoethoxy)(methyl)oxophosphanium

Uniqueness

Compared to its analogs, (2-Fluoroethoxy)(methyl)oxophosphanium is unique due to the presence of the fluoroethoxy group, which imparts distinct electronic and steric properties. This can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for specific applications in research and industry.

Properties

CAS No.

88865-98-9

Molecular Formula

C3H7FO2P+

Molecular Weight

125.06 g/mol

IUPAC Name

2-fluoroethoxy-methyl-oxophosphanium

InChI

InChI=1S/C3H7FO2P/c1-7(5)6-3-2-4/h2-3H2,1H3/q+1

InChI Key

QWBRWPWVXUXIHO-UHFFFAOYSA-N

Canonical SMILES

C[P+](=O)OCCF

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.